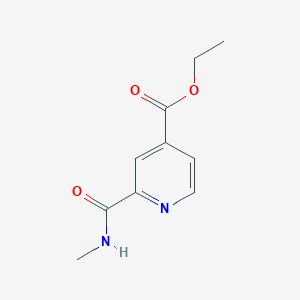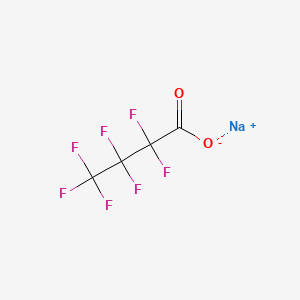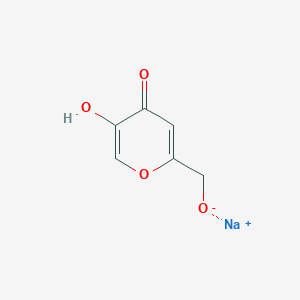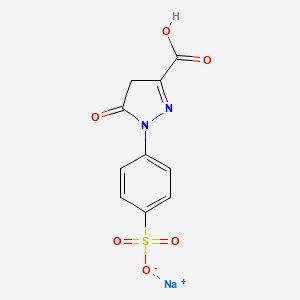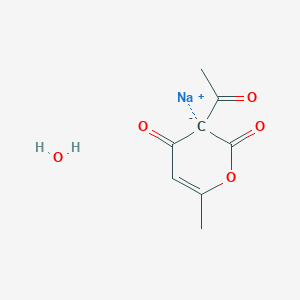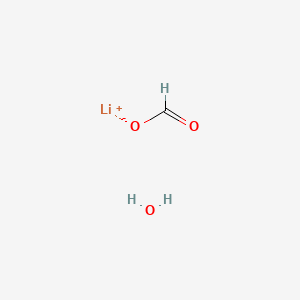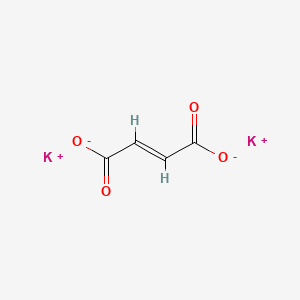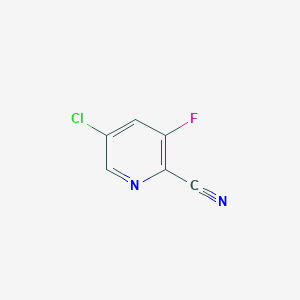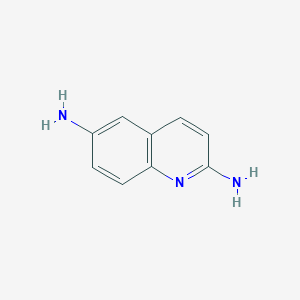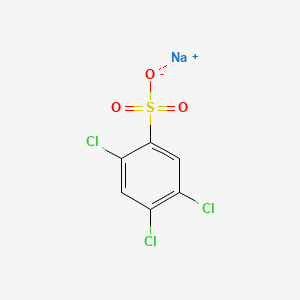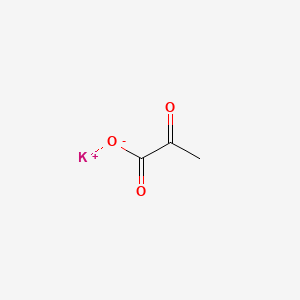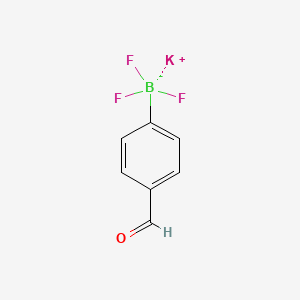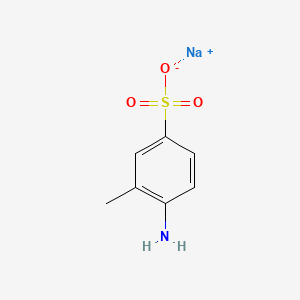
Sodium 3-methylsulphanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methylsulphanilate is an organic compound that appears as a colorless crystalline solid at room temperature. It is known for its lack of odor and is classified as an organic substance . This compound is part of the broader class of sulfinates, which are versatile building blocks in organic synthesis .
Preparation Methods
The synthesis of sodium 3-methylsulphanilate typically involves the sulfonation of 3-methylbenzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Sodium 3-methylsulphanilate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides .
Scientific Research Applications
Sodium 3-methylsulphanilate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .
Comparison with Similar Compounds
Sodium 3-methylsulphanilate can be compared to other sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific methyl substitution, which can influence its reactivity and the types of products formed. Other similar compounds include:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
These compounds are also used as building blocks in organic synthesis and share similar applications in chemistry and industry .
Properties
CAS No. |
63450-43-1 |
|---|---|
Molecular Formula |
C7H9NNaO3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
sodium;4-amino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11); |
InChI Key |
CSUXUDMQKNKKJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
63450-43-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



